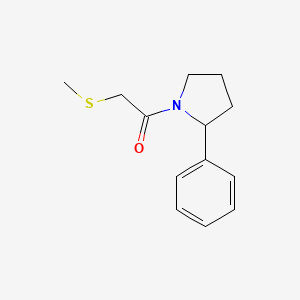
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone, also known as DMMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of organic synthesis. DMMM is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106 °C.
Mechanism of Action
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is capable of forming covalent bonds with other molecules, which allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. However, it has been shown to be relatively non-toxic and does not cause significant harm to living organisms at low concentrations. It is important to note that (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone should be handled with care, as it can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions and has been shown to be an effective reagent in the synthesis of several important compounds. However, the synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise. Additionally, (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is relatively expensive compared to other reagents, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the synthesis of new compounds using (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone as a reagent. Additionally, further research is needed to fully understand the mechanism of action and potential applications of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone in the field of organic synthesis.
Synthesis Methods
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2-methyl-5-methylsulfanylphenylacetic acid. The resulting product is then subjected to a series of purification steps to obtain pure (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone. The synthesis of (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has been used in several scientific research applications, including the synthesis of various organic compounds. It has been shown to be an effective reagent in the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. (2,6-Dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone has also been used in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methyl-5-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-10-5-6-13(19-4)7-14(10)15(17)16-8-11(2)18-12(3)9-16/h5-7,11-12H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQRKDHNWMWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
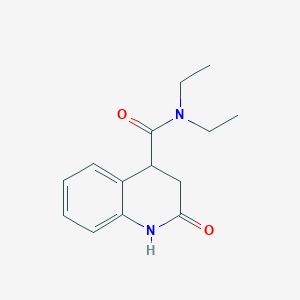

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
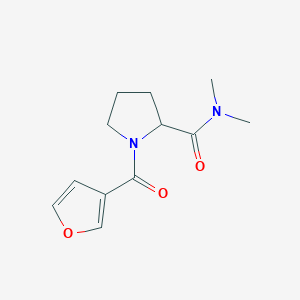
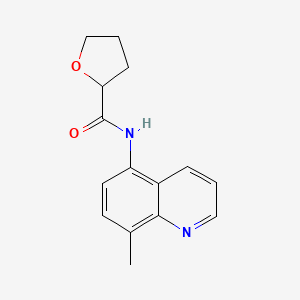
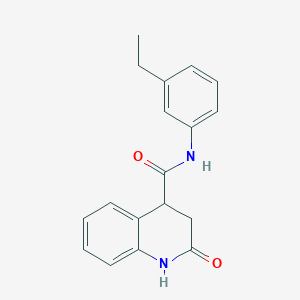
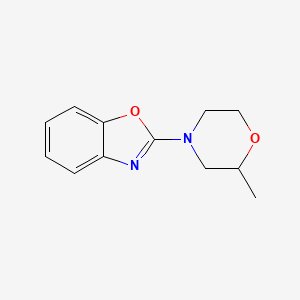
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
